molecular formula C25H18FN3O4 B2580642 2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-fluorophenyl)acetamide CAS No. 877656-98-9

2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-fluorophenyl)acetamide

Cat. No. B2580642
CAS RN: 877656-98-9
M. Wt: 443.434
InChI Key: YSQZEUONMKIOAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound appears to contain a p-tolyl group , which is a group derived from toluene by removal of a hydrogen atom from the ring carbon atom at the 4-position . It also seems to contain a pyrimidinone structure, which is a class of heterocycles that are well-known in pharmaceutical chemistry .


Molecular Structure Analysis

The molecular structure of this compound likely involves a complex arrangement of rings, given the presence of the benzofuro and pyrimidinone components. The p-tolyl group would be attached to the benzofuro ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the p-tolyl group could make the compound nonpolar and hydrophobic .

Scientific Research Applications

Imaging Applications

Compounds structurally related to the specified chemical have been explored for their potential in imaging applications. For instance, derivatives of pyrazolo[1,5-a]pyrimidineacetamides, such as DPA-714, have been utilized in the radiosynthesis of selective radioligands like [18F]PBR111 for imaging the translocator protein (18 kDa) with positron emission tomography (PET) (Dollé et al., 2008). These developments underscore the significance of such compounds in non-invasive imaging techniques for studying brain disorders and neuroinflammation.

Anticancer Activity

Similarly, compounds within the same chemical family have been evaluated for their anticancer properties. For example, certain 2-[3-Phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives have shown appreciable cancer cell growth inhibition against a variety of cancer cell lines (Al-Sanea et al., 2020). This suggests that the specified compound might also hold potential for development into anticancer agents, pending further research.

Neuroinflammation and CNS Studies

Further, novel pyrazolo[1,5-a]pyrimidines, closely related to the chemical structure , have been synthesized and evaluated for their ability to bind the translocator protein 18 kDa (TSPO), indicating their potential use in neuroinflammation PET imaging studies (Damont et al., 2015). This aligns with the ongoing research efforts to identify compounds that can serve as biomarkers or therapeutic targets for neurological conditions.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2-amino-3-fluorobenzoic acid with 2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidine-1(2H)-carboxylic acid followed by acetylation of the resulting amide.", "Starting Materials": [ "2-amino-3-fluorobenzoic acid", "2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidine-1(2H)-carboxylic acid", "acetic anhydride", "triethylamine", "N,N-dimethylformamide (DMF)", "diethyl ether", "dichloromethane (DCM)", "sodium bicarbonate", "sodium chloride", "water" ], "Reaction": [ "Step 1: Dissolve 2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidine-1(2H)-carboxylic acid (1.0 equiv) and triethylamine (1.2 equiv) in DCM and stir for 10 minutes at room temperature.", "Step 2: Add 2-amino-3-fluorobenzoic acid (1.0 equiv) to the reaction mixture and stir for 24 hours at room temperature.", "Step 3: Filter the reaction mixture and wash the solid with DCM. Dry the solid under vacuum to obtain the crude product.", "Step 4: Dissolve the crude product in DMF and add acetic anhydride (1.2 equiv) and triethylamine (1.2 equiv). Stir the reaction mixture for 24 hours at room temperature.", "Step 5: Pour the reaction mixture into water and extract with DCM. Wash the organic layer with sodium bicarbonate solution and brine. Dry the organic layer over sodium sulfate and evaporate the solvent under reduced pressure.", "Step 6: Purify the crude product by column chromatography using a mixture of DCM and diethyl ether as the eluent to obtain the final product." ] }

CAS RN

877656-98-9

Product Name

2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-fluorophenyl)acetamide

Molecular Formula

C25H18FN3O4

Molecular Weight

443.434

IUPAC Name

N-(3-fluorophenyl)-2-[3-(4-methylphenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide

InChI

InChI=1S/C25H18FN3O4/c1-15-9-11-18(12-10-15)29-24(31)23-22(19-7-2-3-8-20(19)33-23)28(25(29)32)14-21(30)27-17-6-4-5-16(26)13-17/h2-13H,14H2,1H3,(H,27,30)

InChI Key

YSQZEUONMKIOAG-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4O3)N(C2=O)CC(=O)NC5=CC(=CC=C5)F

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.